

# 2-Methoxy-4-picoline: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

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## Compound of Interest

**Compound Name:** 2-(2-Methoxyethyl)-4-methylpyridine

**Cat. No.:** B7780494

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## Introduction & Structural Rationale

2-Methoxy-4-picoline (systematically known as 2-methoxy-4-methylpyridine) is a highly versatile heterocyclic building block. Its molecular architecture—a pyridine ring substituted with a methoxy group at the C2 position and a methyl group at the C4 position—imparts unique electronic properties. The electron-donating methoxy group increases the electron density of the pyridine ring, enhancing its reactivity toward electrophilic aromatic substitution (such as halogenation) while simultaneously stabilizing the ring against oxidative degradation[1]. This specific substitution pattern makes it an indispensable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and fine chemicals[1].

## Physicochemical Profiling

To facilitate precise experimental design, the quantitative physical and chemical parameters of 2-Methoxy-4-picoline are summarized below. These metrics are critical for calculating reaction stoichiometry, determining extraction solvents, and establishing rigorous safety protocols.

Table 1: Quantitative Physicochemical Data

Parameter	Value
IUPAC Name	2-Methoxy-4-methylpyridine
Synonyms	2-Methoxy-4-picoline
CAS Registry Number	100848-70-2
Molecular Formula	C7H9NO
Molecular Weight	123.16 g/mol
Boiling Point	~48–50 °C at 7 mmHg
Density / State	Clear, colorless to pale yellow liquid
Purity Standard (GC)	≥ 99%
PubChem CID	14223472

Data aggregated from PubChem and commercial chemical specifications[2].

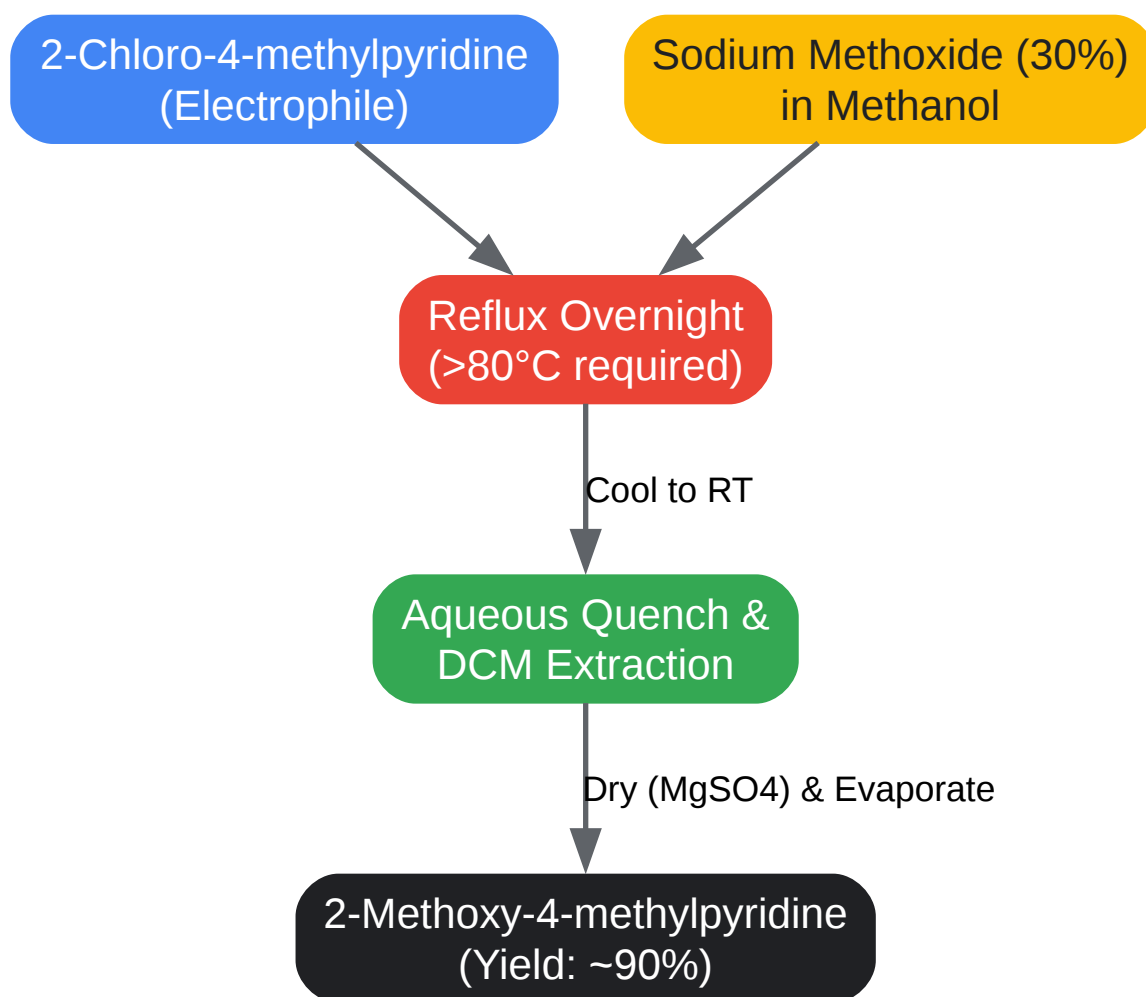
## Field-Proven Synthesis Methodology

The synthesis of 2-Methoxy-4-picoline relies on a nucleophilic aromatic substitution ( ) reaction, specifically displacing a halogen at the 2-position of the pyridine ring.

## Causality in Experimental Design

Historically, the conversion of 2-chloro-4-methylpyridine to 2-methoxy-4-methylpyridine was attempted using sodium methoxide in dimethylformamide (DMF)[3]. However, DMF decomposes in the presence of strong bases at elevated temperatures. Because the methoxide displacement on the electron-rich methylpyridine ring demands temperatures exceeding 80 °C, DMF is an unsuitable and potentially hazardous solvent[3].

The optimized, field-proven approach utilizes 30% sodium methoxide in methanol under reflux. Methanol acts as both the solvent and the conjugate acid to the methoxide nucleophile, stabilizing the transition state without risking thermal decomposition[3].



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Workflow for the nucleophilic substitution synthesis of 2-Methoxy-4-picoline.

## Self-Validating Protocol: Nucleophilic Substitution

Objective: Synthesize 2-methoxy-4-methylpyridine with >98% purity. Scale: 3.9 mol (adaptable based on stoichiometric ratios).

- **Reagent Preparation:** In a chemically inert, nitrogen-purged reactor, prepare a solution of sodium methoxide (30% w/v in methanol; 1.4 kg, 7.8 mol)[3]. Causality: A 2-fold molar excess of methoxide drives the equilibrium forward and compensates for any protic quenching by atmospheric moisture.
- **Electrophile Addition:** Slowly add 2-chloro-4-methylpyridine (500 g, 3.9 mol) to the methoxide solution.
- **Thermal Activation:** Heat the reaction mixture to reflux (>80 °C) and maintain overnight[3].  
Validation Checkpoint 1: Monitor via TLC or GC-MS. The reaction is complete when the starting material peak (m/z ~127) is fully consumed.
- **Quenching:** Cool the mixture to room temperature and pour it into 1 L of deionized water. Causality: Water quenches unreacted sodium methoxide, forming methanol and sodium hydroxide, while precipitating and phase-separating the organic product.
- **Extraction:** Extract the aqueous phase with dichloromethane (DCM) (2 x 1 L, 1 x 500 mL)[3].
- **Purification:** Combine the DCM layers, dry over anhydrous magnesium sulfate ( ), and evaporate the solvent under reduced pressure.
- **Validation Checkpoint 2:** The resulting pale yellow oil should yield ~437 g (90% yield)[3].  
Validate purity via  
NMR (confirming the characteristic methoxy singlet at  
~3.92 ppm and the methyl singlet at  
~2.28 ppm).

## Applications in Drug Development & Agrochemicals

2-Methoxy-4-picoline is rarely the final active pharmaceutical ingredient (API); rather, it is a privileged scaffold used to construct complex pharmacophores.

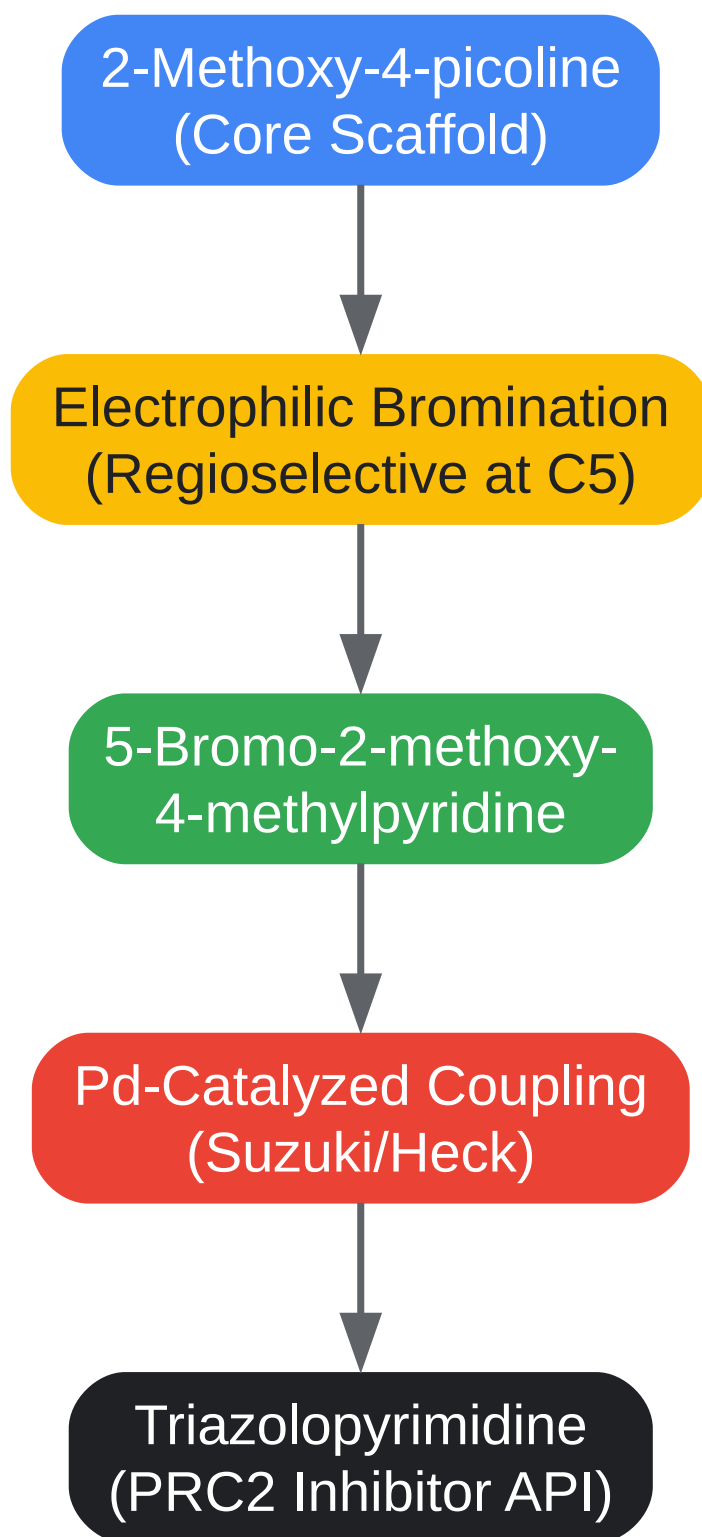
## Downstream Functionalization: The Bromination Pathway

The most critical application of 2-methoxy-4-picoline in medicinal chemistry is its conversion into 5-bromo-2-methoxy-4-methylpyridine[4]. The electron-donating methoxy group strongly directs electrophilic aromatic substitution to the para and ortho positions. Since the ortho position (C3) is sterically hindered by the adjacent methyl group at C4, bromination occurs highly regioselectively at the C5 position[4].

This brominated intermediate is a staple in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions)[4].

## Pharmaceutical Case Study: PRC2 Inhibitors

In modern oncology, 5-bromo-2-methoxy-4-methylpyridine is utilized to synthesize triazolopyrimidine compounds[5]. These compounds act as potent inhibitors of Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase complex frequently mutated or overexpressed in cancers such as diffuse large B-cell lymphoma (DLBCL)[5]. The methoxy-picoline derivative serves as a critical lipophilic binding determinant within the target protein's active site.



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Downstream functionalization of 2-Methoxy-4-picoline in oncology drug development.

## Agrochemicals and Material Science

Beyond pharmaceuticals, the compound is utilized in formulating advanced agrochemicals, where the pyridine ring enhances the metabolic stability of pesticides and herbicides, leading to improved crop yields[1]. In material science, it acts as a specialty monomer or ligand in the development of durable polymers and coordination complexes[1].

## Safety and Handling Protocols

As a highly reactive heterocyclic amine, 2-Methoxy-4-picoline poses specific occupational hazards. It is classified as a flammable liquid (H226) and causes severe skin and eye irritation (H315, H319)[2].

Self-Validating Safety Loop:

- **Storage:** Store at 0–8 °C in a tightly sealed container, protected from light and moisture[1].  
**Validation:** Check for color degradation prior to use; a shift from pale yellow to dark brown indicates oxidative degradation.
- **Handling:** Conduct all transfers in a Class II fume hood using nitrile gloves and splash goggles.
- **Spill Response:** In the event of a spill, neutralize with a weak solid acid (like sodium bisulfate) to form the water-soluble pyridinium salt, then absorb with an inert material (e.g., vermiculite) before disposal.

## References

- Chem-Impex International. "2-Methoxy-4-methylpyridine". Chem-Impex.
- RSC Publishing. "Synthesis of 2-Substituted 4-Pyridylpropionates. Part 2. Alkylation Approach". Royal Society of Chemistry.
- ChemBK. "2-METHOXY-5-BROMO-4-METHYLPYRIDINE". ChemBK.
- National Center for Biotechnology Information. "2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472". PubChem.
- Google Patents. "US9580437B2 - Triazolopyrimidine compounds and uses thereof".

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## Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. 2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [3. Synthesis of 2-substituted 4-pyridylpropionates. Part 2. Alkylation approach - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [4. chembk.com \[chembk.com\]](https://chembk.com)
- [5. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents \[patents.google.com\]](https://patents.google.com)
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